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carboxylate

Cat. No.: B029969 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural and electronic properties of key intermediates is paramount.

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 4-
formylpiperidine-1-carboxylate, a crucial building block in the synthesis of various

pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition,

and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The empirical formula for tert-Butyl 4-formylpiperidine-1-carboxylate is C₁₁H₁₉NO₃, with a

molecular weight of 213.27 g/mol . The structural features of this molecule have been

elucidated using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The quantitative data from these

analyses are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the hydrogen environments within the molecule.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.65 s 1H H-C=O

3.95 m 2H N-CH₂ (axial)

2.85 t 2H N-CH₂ (equatorial)

2.40 m 1H CH-C=O

1.80 m 2H CH₂ (piperidine ring)

1.60 m 2H CH₂ (piperidine ring)

1.45 s 9H C(CH₃)₃

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm) Assignment

204.5 C=O (aldehyde)

154.8 C=O (carbamate)

79.5 C(CH₃)₃

49.5 CH-C=O

43.5 N-CH₂

28.4 C(CH₃)₃

25.5 CH₂ (piperidine ring)

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

2975 Strong C-H stretch (alkane)

2850 Medium C-H stretch (alkane)

2720 Weak C-H stretch (aldehyde)

1725 Strong C=O stretch (aldehyde)

1690 Strong C=O stretch (carbamate)

1420 Medium C-H bend (alkane)

1160 Strong C-O stretch

Table 3: FT-IR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and IR

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of tert-Butyl 4-formylpiperidine-1-carboxylate is accurately

weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:
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¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically

operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an

adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and

enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A thin film of the neat compound is prepared for analysis. A small drop of

liquid tert-Butyl 4-formylpiperidine-1-carboxylate is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates. The plates are gently pressed together to form a

uniform thin film.

Data Acquisition:

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the spectrometer's sample compartment, and the spectrum is

acquired over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis
The process of acquiring and interpreting spectroscopic data follows a logical progression to

elucidate the structure of a molecule. This workflow ensures a systematic approach to

structural characterization.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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